2-(6-Methylhepta-4,6-dien-1-YL)cyclopentan-1-one
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Overview
Description
2-(6-Methylhepta-4,6-dien-1-yl)cyclopentan-1-one is an organic compound with the molecular formula C15H22O. It is a cyclopentanone derivative with a hepta-dienyl side chain. This compound is known for its unique structure, which includes a cyclopentanone ring and a conjugated diene system, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylhepta-4,6-dien-1-yl)cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 6-methylhepta-4,6-dien-1-ol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent unwanted side reactions. A common method involves the use of a strong base, such as sodium hydride, to deprotonate the cyclopentanone, followed by the addition of the hepta-dienyl side chain through a nucleophilic substitution reaction.
Purification: The product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure efficient conversion and easy separation of the product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylhepta-4,6-dien-1-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diene system can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Functionalized cyclopentanone derivatives.
Scientific Research Applications
2-(6-Methylhepta-4,6-dien-1-yl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Methylhepta-4,6-dien-1-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The conjugated diene system allows it to participate in various chemical reactions, including electrophilic addition and cycloaddition reactions. These interactions can lead to the formation of reactive intermediates that can modulate biological pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
®-2-Methyl-5-(6-methylhepta-1,5-dien-2-yl)cyclohex-2-enone: This compound has a similar structure but with a cyclohexenone ring instead of a cyclopentanone ring.
(Z)-1-Methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene: This compound features a cyclohexene ring with a similar hepta-dienyl side chain.
m-Camphorene: Another related compound with a similar hepta-dienyl side chain but different ring structure.
Uniqueness
2-(6-Methylhepta-4,6-dien-1-yl)cyclopentan-1-one is unique due to its cyclopentanone ring combined with a conjugated diene system. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
922724-64-9 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-(6-methylhepta-4,6-dienyl)cyclopentan-1-one |
InChI |
InChI=1S/C13H20O/c1-11(2)7-4-3-5-8-12-9-6-10-13(12)14/h4,7,12H,1,3,5-6,8-10H2,2H3 |
InChI Key |
SSUCVOJSEBTYAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=CCCCC1CCCC1=O |
Origin of Product |
United States |
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